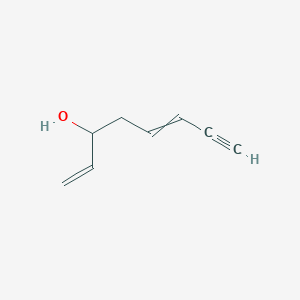
Octa-1,5-dien-7-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-1,5-dien-7-yn-3-ol: is an organic compound with the molecular formula C8H10O . It is a member of the alcohol family and contains both double and triple bonds, making it an interesting subject for chemical research. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with conjugated double and triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrostannation/Stille Coupling: One method involves the hydrostannation of hex-1-yn-3-ol followed by a Stille coupling reaction.
Rhodium-Catalyzed Reactions: Another method involves the use of rhodium complexes with NHC-based pincer ligands.
Industrial Production Methods: Industrial production methods for Octa-1,5-dien-7-yn-3-ol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated alcohols.
Scientific Research Applications
Chemistry: Octa-1,5-dien-7-yn-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a signaling molecule. Its structure allows it to interact with various biological pathways .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its ability to undergo various chemical reactions makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of Octa-1,5-dien-7-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the conjugated double and triple bonds enable it to participate in various chemical reactions . These interactions can affect biological pathways and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Octa-1,5-dien-3-ol: This compound is similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
Linalool: A monoterpenoid with a similar carbon chain but different functional groups.
Uniqueness: Octa-1,5-dien-7-yn-3-ol is unique due to its combination of double and triple bonds along with a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
652999-88-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
octa-1,5-dien-7-yn-3-ol |
InChI |
InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h1,4-6,8-9H,2,7H2 |
InChI Key |
HCSWXTNJMVLCMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC=CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
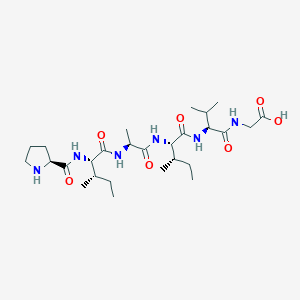
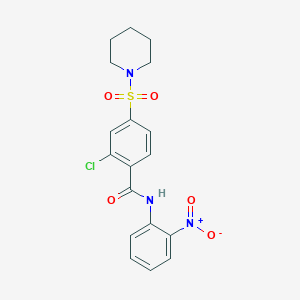
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
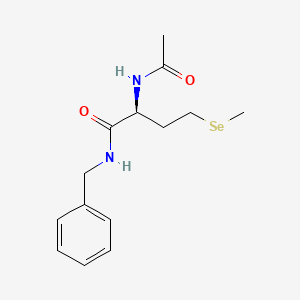
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)
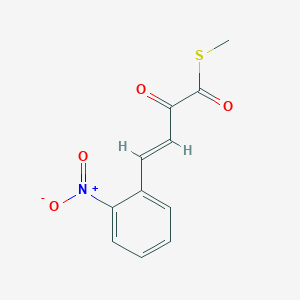
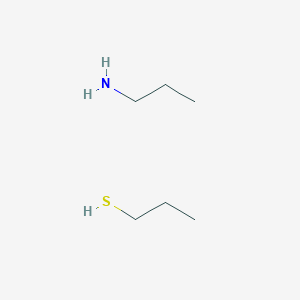
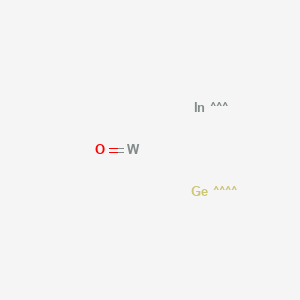

![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
